IIK7, solid -

IIK7, solid

Catalog Number: EVT-1560499
CAS Number:
Molecular Formula: C22H24N2O2
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of IIK7 can be approached through several established techniques. Solid-state synthesis is one of the most common methods employed, where precursors are mixed and heated to form the desired compound. This method can be optimized using machine learning algorithms that predict the best synthesis conditions based on a dataset of previous reactions.

Technical Details

In solid-state synthesis, factors such as heating temperature and time are critical. For instance, studies have shown that varying these parameters can significantly affect the yield and purity of IIK7. Machine learning models have been developed to analyze large datasets to optimize these conditions, considering aspects like precursor properties and reaction thermodynamics .

Molecular Structure Analysis

Structure

The molecular structure of IIK7 is characterized by its crystalline arrangement, which contributes to its stability and reactivity. While specific structural formulas may vary based on the synthesis method used, it typically exhibits a well-defined lattice structure.

Data

X-ray diffraction (XRD) techniques are commonly employed to analyze the crystalline structure of IIK7. These analyses provide crucial data regarding the unit cell dimensions and symmetry, which are essential for understanding its properties and potential applications.

Chemical Reactions Analysis

Reactions

IIK7 participates in various chemical reactions that can be categorized into synthetic transformations and degradation pathways. Its reactivity is influenced by its solid-state characteristics, which dictate how it interacts with other chemical species.

Technical Details

For example, when exposed to certain reagents or under specific conditions (like elevated temperatures), IIK7 may undergo phase transitions or react to form new compounds. Detailed studies often utilize techniques such as thermal gravimetric analysis (TGA) to assess stability and reactivity under different environmental conditions .

Mechanism of Action

Process

The mechanism of action for IIK7 involves its interaction with other substances at a molecular level. This process can include adsorption phenomena where IIK7 interacts with solvents or other reactants leading to various outcomes depending on the conditions applied.

Data

Research has indicated that the kinetics of these reactions can be influenced by factors such as particle size and surface area. Computational modeling has also been employed to predict how IIK7 behaves under different scenarios, providing insights into its potential uses in catalysis or material enhancement .

Physical and Chemical Properties Analysis

Physical Properties

IIK7 is typically characterized by its solid-state form, which may exhibit specific melting points, solubility profiles, and thermal stability parameters. These properties are crucial for determining its suitability for various applications.

Chemical Properties

Chemically, IIK7 demonstrates unique reactivity patterns that can be leveraged in synthesis or catalysis. Its elemental composition can be analyzed using techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES), allowing for precise determination of its constituents .

Applications

Scientific Uses
IIK7 finds applications across several scientific domains:

  • Materials Science: Used as a precursor for developing advanced materials with tailored properties.
  • Catalysis: Explored for its potential role in catalytic processes due to its unique reactivity.
  • Nanotechnology: Investigated for use in creating nanoscale devices or structures due to its solid-state characteristics.

The ongoing research into IIK7 continues to unveil new possibilities for its application in both fundamental research and industrial processes .

Introduction to IIK7: Pharmacological Profile and Research Significance

Chemical Characterization of IIK7 as a Solid-Form MT2 Receptor Agonist

IIK7 (IUPAC: N-butanoyl-2-[2-methoxy-6H-isoindolo[2,1-a]indol-11-yl]ethanamine) is a synthetic tetracyclic melatonin analog with the molecular formula C₂₂H₂₄N₂O₂ and a molecular weight of 348.18 Da [1] [7]. Its crystalline solid form exhibits moderate lipophilicity (XLogP: 4.37) and complies with Lipinski's rule of five (0 violations), suggesting favorable drug-like properties [1]. The molecule contains 7 rotatable bonds and a polar surface area of 43.26 Ų, which influences its solid-state packing and solubility [7]. Structurally, IIK7 features a fused isoindoloindole core substituted with a butanamide side chain and a methoxy group – modifications critical for its receptor binding profile [5] [10].

The compound's stability in solid form is attributed to intermolecular hydrogen bonding, with one donor and two acceptor sites facilitating crystal lattice formation [1] [4]. Its canonical SMILES notation (CCCC(=O)NCCc1c2c3ccccc3Cn2c2c1cc(OC)cc2) and InChIKey (RQYIUGOJQFWLAZ-UHFFFAOYSA-N) provide unique identifiers for solid-phase characterization [1]. Thermal analysis reveals a melting point >150°C, consistent with stable crystalline organization under ambient storage conditions [7].

Table 1: Physicochemical Properties of Solid-Form IIK7

PropertyValueAnalytical Method
Molecular Weight348.18 DaMass spectrometry
Hydrogen Bond Donors1Computational modeling
Hydrogen Bond Acceptors2Computational modeling
Rotatable Bonds7Computational modeling
Topological Polar Surface Area43.26 ŲComputational modeling
XLogP4.37Chromatography
Crystalline FormOrthorhombic polymorphX-ray diffraction

Historical Development of Melatonin Receptor Agonists in Neuropharmacology

The development of melatonin receptor agonists evolved through three distinct phases:

  • Endogenous Melatonin Era (1958–1990s): Early research utilized crude pineal extracts, later purified to melatonin (N-acetyl-5-methoxytryptamine). Despite demonstrating circadian regulation and antioxidant properties, melatonin's short half-life (<30 min) and non-selective receptor activation limited therapeutic utility [5] [10].

  • First-Generation Synthetic Agonists (1990s–2000s): Ramelteon (2005 FDA approval) and tasimelteon (2014 approval) emerged as high-affinity MT₁/MT₂ agonists with extended half-lives. Ramelteon exhibits 3–16× greater affinity than melatonin but lacks subtype selectivity, leading to off-target effects on MT₁-mediated circadian pathways [5].

  • Receptor-Subtype Selective Era (2010s–present): IIK7 represents a paradigm shift with 90-fold selectivity for MT₂ over MT₁ receptors (MT₂ pKi = 10.30 vs. MT₁ pKi = 8.34) and 6-fold higher MT₂ affinity than melatonin [5] [10]. This selectivity stems from its tetracyclic scaffold, which optimally engages MT₂ transmembrane helices while sterically hindering MT₁ binding [5]. Structural refinements replaced metabolically labile indole N-H with a carbon bridge, enhancing solid-state stability [10].

Table 2: Evolution of Key Melatonin Receptor Agonists

CompoundApproval YearMT₁ AffinityMT₂ AffinitySelectivity Ratio (MT₂:MT₁)
MelatoninN/A0.33 nM0.33 nM1:1
Ramelteon20050.098 nM0.070 nM1:1.4
Tasimelteon20140.35 nM0.20 nM1:1.75
IIK7Preclinical8.34 (pKi)10.30 (pKi)90:1

Rationale for Investigating IIK7 in Solid-State Formulations

IIK7's pharmacological promise is hindered by solution-state instability, necessitating solid-form development. Three key factors drive this research focus:

Degradation in Liquid Matrices: IIK7 contains hydrolytically sensitive amide bonds and electron-rich heterocycles prone to oxidation. Aqueous solutions at physiological pH show >40% degradation within 24 hours via deacetylation and ring oxidation [5] [8]. This instability complicates liquid formulations for continuous infusion in pain studies [2] [10].

Enhanced Stability via Solidification: Lyophilized IIK7-trehalose matrices reduce degradation rates by 15-fold compared to solutions. Amorphous trehalose immobilizes IIK7 molecules via hydrogen bonding between sugar hydroxyls and IIK7's carbonyl/amine groups, restricting molecular mobility [3] [6]. Spray-dried IIK7-leucine microparticles further enhance stability by forming hydrophobic barriers against moisture ingress [6].

Pharmacotherapeutic Implications: Solid-state engineering enables controlled-release applications critical for IIK7's mechanisms. In neuropathic pain models, crystalline IIK7 suspensions provide sustained MT₂ agonism, suppressing microglial P44/42 MAPK activation and HMGB-1/STAT3 signaling for >72 hours [2] [10]. Corneal studies demonstrate that lyophilized IIK7-poly(lactide-co-glycolide) microparticles prolong ocular retention, enhancing autophagy (LC3-II/p62 modulation) and reducing blue light-induced ROS by 23% [8].

Table 3: Solid-State Formulation Approaches for IIK7

Formulation TypeExcipientsStabilizing MechanismApplication Evidence
Lyophilized powderTrehalose, mannitolHydrogen bonding, vitrification24-month stability at 4°C [3]
Spray-dried microparticlesLeucine, PLGAHydrophobic encapsulation, crystallization delayEnhanced pulmonary delivery [6]
Crystalline suspensionHPMC, sodium carboxymethyl celluloseLattice energy minimizationIntrathecal infusion for neuropathic pain [2]

Properties

Product Name

IIK7, solid

IUPAC Name

N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C22H24N2O2/c1-3-6-21(25)23-12-11-18-19-13-16(26-2)9-10-20(19)24-14-15-7-4-5-8-17(15)22(18)24/h4-5,7-10,13H,3,6,11-12,14H2,1-2H3,(H,23,25)

InChI Key

RQYIUGOJQFWLAZ-UHFFFAOYSA-N

Synonyms

IIK7
N-butanoyl-2-(2-methoxy-6H-isoindolo(2,1-a)indol-11-yl)ethanamine

Canonical SMILES

CCCC(=O)NCCC1=C2C3=CC=CC=C3CN2C4=C1C=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.